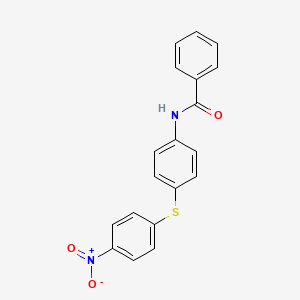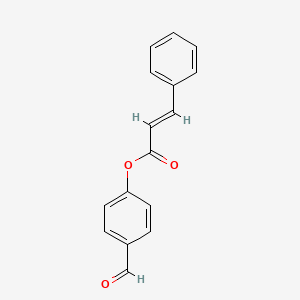![molecular formula C22H25N3O2 B11709518 N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide est un composé hydrazone de base de Schiff. Les bases de Schiff sont caractérisées par la présence d'une liaison C=N, et les hydrazones sont une sous-classe de bases de Schiff formées par la réaction d'hydrazides avec des aldéhydes ou des cétones
Méthodes De Préparation
La synthèse de la N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide implique généralement la réaction de condensation entre la 3,5-diméthyl-1H-indole-2-carbohydrazide et le 4-butoxybenzaldéhyde. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de l'hydrazone de base de Schiff, qui est ensuite purifiée par recristallisation .
Analyse Des Réactions Chimiques
N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes correspondants.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, conduisant à la formation d'hydrazones réduites.
Substitution: Le composé peut subir des réactions de substitution où les groupes fonctionnels sur les cycles phényle ou indole sont remplacés par d'autres groupes.
Applications de la recherche scientifique
N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme ligand en chimie de coordination pour former des complexes stables avec des métaux de transition. Ces complexes sont étudiés pour leurs propriétés catalytiques et électroniques.
Biologie: Le composé a montré un potentiel en tant qu'inhibiteur enzymatique, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Mécanisme d'action
Le mécanisme d'action de la N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, bloquant son activité. Le composé peut également interagir avec les voies cellulaires impliquées dans l'inflammation et le cancer, modulant l'expression de protéines clés et de molécules de signalisation .
Applications De Recherche Scientifique
N’-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the expression of key proteins and signaling molecules .
Comparaison Avec Des Composés Similaires
N’-[(E)-(4-butoxyphényl)méthylidène]-3,5-diméthyl-1H-indole-2-carbohydrazide peut être comparée à d'autres hydrazones de base de Schiff, telles que:
N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide: Ce composé présente des caractéristiques structurales similaires mais des substituants différents sur le cycle phényle, affectant sa réactivité chimique et son activité biologique.
N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide: La présence d'un atome de fluor dans ce composé améliore ses propriétés électronégatives, le rendant plus réactif dans certaines réactions chimiques.
Propriétés
Formule moléculaire |
C22H25N3O2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3,5-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-4-5-12-27-18-9-7-17(8-10-18)14-23-25-22(26)21-16(3)19-13-15(2)6-11-20(19)24-21/h6-11,13-14,24H,4-5,12H2,1-3H3,(H,25,26)/b23-14+ |
Clé InChI |
MXUIINVPEOSVCJ-OEAKJJBVSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)C)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
